N-(4-acetamidophenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(4-acetamidophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It is structurally characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3,3-dimethylbutanamide can be achieved through a multi-step process. One common method involves the acetylation of 4-aminophenol to form 4-acetamidophenol, followed by a coupling reaction with 3,3-dimethylbutanoyl chloride. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(4-acetamidophenyl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors in the body, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-acetamidophenol:
N-(4-acetamidophenyl)-indomethacin amide: A derivative of indomethacin with potent anti-inflammatory properties.
Uniqueness
N-(4-acetamidophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamido group and a dimethylbutanamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)15-11-5-7-12(8-6-11)16-13(18)9-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
QVVYHUVLFXPMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
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